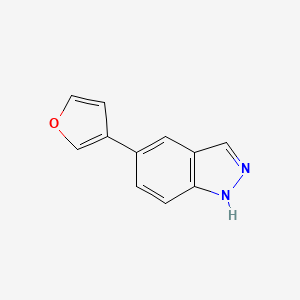

5-FURAN-3-YL-1H-INDAZOLE

Description

The exact mass of the compound 5-(furan-3-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-3-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKQMHNYJYMOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=COC=C3)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696198 | |

| Record name | 5-(Furan-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-45-7 | |

| Record name | 5-(Furan-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-furan-3-yl-1H-indazole: A Key Heterocyclic Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-furan-3-yl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The indazole nucleus is a "privileged scaffold," frequently found in molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a furan moiety at the 5-position can modulate the electronic and steric properties of the indazole core, potentially leading to enhanced potency and selectivity for various biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for the synthesis, purification, and characterization of this valuable compound. The presented synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool in modern organic synthesis.[3][4]

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense attention in the field of medicinal chemistry.[1][5] Structurally, indazole is a bicyclic system composed of a benzene ring fused to a pyrazole ring. This arrangement imparts unique physicochemical properties that make it an attractive scaffold for the design of novel therapeutic agents. The indazole core can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and binding affinity.

The versatility of the indazole scaffold is demonstrated by its presence in a number of approved drugs and clinical candidates. For instance, axitinib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, while granisetron is a 5-HT3 receptor antagonist employed as an antiemetic in cancer chemotherapy.[6] The biological activity of indazole derivatives can be fine-tuned by introducing various substituents at different positions of the bicyclic ring system. The 5-position, in particular, is a common site for modification to explore structure-activity relationships (SAR).

The incorporation of a furan ring, another important pharmacophore, at the 5-position of the indazole core is a promising strategy for the development of new drug candidates. The furan moiety can act as a hydrogen bond acceptor and its aromatic nature allows for π-π stacking interactions. This guide focuses on a practical and efficient synthesis of this compound, providing a solid foundation for further derivatization and biological evaluation.

Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of this compound can be approached through several synthetic disconnections. However, a highly efficient and modular approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound, and is well-suited for the coupling of aromatic and heteroaromatic systems.[3][7]

Our retrosynthetic analysis identifies 5-bromo-1H-indazole and furan-3-ylboronic acid as the key starting materials. 5-bromo-1H-indazole provides the indazole core with a handle for the cross-coupling reaction, while furan-3-ylboronic acid serves as the source of the furan moiety. Both of these starting materials are commercially available or can be readily synthesized through established methods.

Experimental Protocols

Part 1: Synthesis of the Key Precursor: 5-bromo-1H-indazole

There are several reported methods for the synthesis of 5-bromo-1H-indazole.[5][8] A common and reliable method starts from the commercially available 4-bromo-2-methylaniline. This multi-step, one-pot procedure involves an initial acetylation, followed by diazotization and in situ cyclization.

Reaction Scheme:

Figure 1: Synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline.

Step-by-Step Protocol:

-

Acetylation: To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform, add acetic anhydride (1.1 eq) dropwise at a temperature below 40 °C. Stir the mixture for approximately 1 hour.[5]

-

Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.3 eq) and isoamyl nitrite (1.5 eq). Heat the solution to reflux (around 68 °C) and maintain for 20 hours.[5]

-

Work-up and Hydrolysis: After cooling to room temperature, remove the volatile components under reduced pressure. Add water and continue the distillation to remove any remaining volatile organics. To the residue, add concentrated hydrochloric acid and heat to 50-55 °C for 2-3 hours to effect hydrolysis of the N-acetyl group.[5]

-

Isolation and Purification: Cool the reaction mixture and neutralize with a 50% sodium hydroxide solution to a pH of 11. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by slurrying in heptane or by column chromatography on silica gel to yield 5-bromo-1H-indazole as a solid.[5]

Table 1: Reagents and Solvents for the Synthesis of 5-bromo-1H-indazole

| Reagent/Solvent | Molar Mass ( g/mol ) | Role |

| 4-bromo-2-methylaniline | 186.05 | Starting Material |

| Acetic anhydride | 102.09 | Acetylating Agent |

| Isoamyl nitrite | 117.15 | Diazotizing Agent |

| Potassium acetate | 98.14 | Base |

| Chloroform | 119.38 | Solvent |

| Hydrochloric acid | 36.46 | Acid for Hydrolysis |

| Sodium hydroxide | 40.00 | Base for Neutralization |

| Ethyl acetate | 88.11 | Extraction Solvent |

| Heptane | 100.21 | Purification Solvent |

Part 2: The Core Reaction: Suzuki-Miyaura Cross-Coupling

With the 5-bromo-1H-indazole in hand, the next step is the crucial Suzuki-Miyaura cross-coupling with furan-3-ylboronic acid. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base and a suitable solvent system.[3] While the N-H of the indazole can be protected, direct coupling on the unprotected indazole is often successful and more atom-economical.

Reaction Scheme:

Figure 2: Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk flask, combine 5-bromo-1H-indazole (1.0 eq), furan-3-ylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq), and a base such as potassium carbonate (K2CO3) (2.0 eq).[3]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).[3][7]

-

Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Table 2: Reagents and Solvents for the Suzuki-Miyaura Cross-Coupling

| Reagent/Solvent | Molar Mass ( g/mol ) | Role |

| 5-bromo-1H-indazole | 197.03 | Starting Material |

| Furan-3-ylboronic acid | 111.89 | Coupling Partner |

| Pd(dppf)Cl2 | 731.70 | Catalyst |

| Potassium carbonate | 138.21 | Base |

| 1,2-Dimethoxyethane | 90.12 | Solvent |

| Water | 18.02 | Solvent |

| Ethyl acetate | 88.11 | Extraction Solvent |

| Hexanes | 86.18 | Eluent for Chromatography |

The Catalytic Cycle of the Suzuki-Miyaura Reaction:

Figure 3: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Expected Characterization Data for this compound

| Technique | Expected Results |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Aromatic protons of the indazole and furan rings in the range of 6.5-8.5 ppm. The N-H proton of the indazole will appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Aromatic carbons of both the indazole and furan rings will be observed in the range of 100-150 ppm. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₁H₈N₂O, MW = 184.19 g/mol ). |

Conclusion and Future Perspectives

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. The use of the Suzuki-Miyaura cross-coupling reaction provides a modular and efficient approach to this valuable heterocyclic scaffold. The protocols described herein are robust and can likely be adapted for the synthesis of a variety of analogues by simply changing the boronic acid coupling partner.

The availability of a reliable synthetic route to this compound opens up opportunities for further exploration of its potential in drug discovery. Future work could involve the synthesis of a library of derivatives with modifications at other positions of the indazole ring or on the furan moiety. Subsequent biological screening of these compounds could lead to the identification of novel therapeutic agents with improved efficacy and safety profiles. The methodologies presented in this guide provide a solid foundation for such endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Furan-3-yl-1H-indazole: Synthesis, Properties, and Therapeutic Potential

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity often yields compounds with novel and potent biological activities. 5-Furan-3-yl-1H-indazole represents such a compelling hybrid, wedding the well-established therapeutic relevance of the indazole nucleus with the versatile chemical nature of the furan ring. The indazole core is a cornerstone in the design of numerous clinically approved drugs, particularly in oncology, where it serves as a scaffold for potent kinase inhibitors.[1][2][3] The furan moiety, a five-membered aromatic heterocycle, is also prevalent in a wide array of bioactive natural products and synthetic drugs, contributing to their pharmacological profiles through various molecular interactions.[4]

This technical guide provides a comprehensive overview of the chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and predicted reactivity. Furthermore, we will explore its potential as a modulator of key signaling pathways, thereby highlighting its promise in modern drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not widely published, we can compile its known attributes and predict others based on its structure.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O | [5] |

| Molecular Weight | 184.19 g/mol | [5] |

| Predicted Boiling Point | 392.4 ± 25.0 °C | [5] |

| Melting Point | Not experimentally determined | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | |

| Appearance | Likely a solid at room temperature. |

Synthesis of this compound

The construction of the C-C bond between the indazole and furan rings is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers high yields and broad functional group tolerance.[3][6] The following protocol is adapted from a similar successful synthesis of 5-(furan-3-yl)pyrimidine and is expected to be effective for the target molecule.[7]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis commences with commercially available 5-bromo-1H-indazole and 3-furanylboronic acid. The palladium catalyst, in its active Pd(0) state, facilitates the coupling of these two fragments.

Step-by-Step Experimental Protocol

Materials:

-

5-Bromo-1H-indazole

-

3-Furanylboronic acid

-

Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-1H-indazole (1.0 eq.), 3-furanylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

Rationale for Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust and efficient catalyst for Suzuki couplings involving heteroaryl compounds. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

-

Base: K₂CO₃ is a commonly used inorganic base that is effective in promoting the transmetalation step of the Suzuki reaction.

-

Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents. Water also plays a crucial role in the activation of the boronic acid.

-

Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the indazole and furan rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Indazole N-H | 10.0 - 13.0 | br s | - |

| Indazole H-3 | ~8.1 | s | - |

| Indazole H-4 | ~7.8 | d | ~8.5 |

| Indazole H-6 | ~7.5 | dd | ~8.5, ~1.5 |

| Indazole H-7 | ~7.6 | d | ~8.5 |

| Furan H-2' | ~7.9 | t | ~1.5 |

| Furan H-4' | ~6.7 | t | ~1.0 |

| Furan H-5' | ~7.5 | t | ~1.7 |

Note: Chemical shifts are referenced to TMS in a solvent like DMSO-d₆ or CDCl₃. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Indazole C-3 | ~135 |

| Indazole C-3a | ~122 |

| Indazole C-4 | ~121 |

| Indazole C-5 | ~128 |

| Indazole C-6 | ~123 |

| Indazole C-7 | ~110 |

| Indazole C-7a | ~140 |

| Furan C-2' | ~143 |

| Furan C-3' | ~125 |

| Furan C-4' | ~109 |

| Furan C-5' | ~140 |

Predicted IR Spectral Data

Infrared spectroscopy will reveal the presence of key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indazole) | 3100 - 3300 | Medium, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O-C Stretch (Furan) | 1000 - 1300 | Strong |

Predicted Mass Spectrometry Fragmentation

In mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 184. Key fragmentation patterns may involve the loss of CO from the furan ring or cleavage of the furan ring itself.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the electronic properties of both the indazole and furan rings.

-

Indazole Ring:

-

N-H Acidity and Basicity: The indazole ring is weakly basic and can be protonated under acidic conditions. The N-H proton is also weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation at either the N1 or N2 position.[4]

-

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring is generally less reactive towards electrophilic substitution than the pyrazole ring. Substitution typically occurs at the C3, C4, and C6 positions.[11]

-

-

Furan Ring:

-

Electrophilic Aromatic Substitution: The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic attack, primarily at the C2' and C5' positions.[1][12] Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed readily.

-

Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with electron-deficient dienophiles, a testament to its less aromatic character compared to benzene.[1] This reactivity offers a pathway to complex polycyclic structures.

-

Ring Opening: The furan ring is sensitive to strong acids and can undergo ring-opening reactions.[12]

-

Potential Applications in Drug Discovery

The hybrid nature of this compound makes it a highly attractive scaffold for drug discovery, particularly in the realm of kinase inhibition.

Kinase Inhibition

Indazole derivatives are well-established as "hinge-binding" motifs in a multitude of kinase inhibitors.[8][13] They form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The furan ring can be strategically functionalized to occupy adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Given this precedent, this compound is a promising starting point for the development of inhibitors targeting various kinase families implicated in cancer and inflammatory diseases, such as:

-

Tyrosine Kinases: e.g., VEGFR, EGFR, PDGFR, ALK, ROS1[14]

-

Serine/Threonine Kinases: e.g., Akt, PLK4, Aurora Kinases[13]

The PI3K/Akt pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[2] The development of inhibitors that target key kinases in this pathway is a major focus of cancer drug discovery. The this compound scaffold could be elaborated with various substituents on the furan ring to optimize interactions with the ATP-binding pockets of kinases like PI3K or Akt.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery. Its synthesis is readily achievable through modern cross-coupling methodologies. While detailed experimental characterization is still needed, its physicochemical and spectroscopic properties can be reasonably predicted. The dual reactivity of the indazole and furan rings offers a rich platform for further chemical exploration and the generation of diverse compound libraries. The established role of the indazole scaffold in kinase inhibition strongly suggests that derivatives of this compound could be potent modulators of key cellular signaling pathways, with potential therapeutic applications in oncology and beyond. This guide serves as a foundational resource to stimulate and inform further research into this promising chemical entity.

References

- 1. m.youtube.com [m.youtube.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. This compound | 885272-45-7 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Scientific Context of 5-furan-3-yl-1H-indazole

An In-depth Technical Guide on the Characterization of 5-furan-3-yl-1H-indazole

This guide provides a comprehensive technical overview of the expected analytical characterization data for the novel heterocyclic compound, this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. In the absence of directly published experimental spectra for this specific molecule, this whitepaper serves as a robust predictive reference for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its fusion of a benzene and pyrazole ring offers a unique electronic and structural landscape for molecular design. The incorporation of a furan moiety, another key heterocycle known for its diverse biological activities, at the 5-position of the indazole ring is anticipated to yield novel compounds with significant therapeutic potential.

Given the nascent interest in this specific isomer, this guide provides a foundational set of predicted characterization data. This predictive analysis is grounded in the well-documented spectroscopic behaviors of the parent indazole and furan rings, as well as published data for closely related substituted indazoles.[3][4][5] By understanding the expected spectral signatures, researchers can more efficiently identify and characterize this molecule in their synthetic endeavors.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with a systematic atom numbering scheme for spectral assignments, is presented below. The furan ring at the C5 position is expected to influence the electron distribution within the indazole system, leading to predictable shifts in the NMR spectra and specific fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the indazole and furan protons. The chemical shifts are influenced by the aromatic character of both rings and their relative positions. The predictions are based on the known spectra of indazole[6] and furan[7], with adjustments informed by data from substituted indazoles.[4]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N1-H | ~13.0 | br s | - |

| H3 | ~8.2 | s | - |

| H4 | ~7.8 | d | ~8.8 |

| H6 | ~7.5 | dd | ~8.8, 1.5 |

| H7 | ~7.9 | d | ~1.5 |

| H2' (furan) | ~7.8 | t | ~1.7 |

| H4' (furan) | ~6.7 | dd | ~1.9, 0.8 |

| H5' (furan) | ~7.6 | t | ~1.8 |

Justification: The N-H proton of the indazole ring is typically observed as a broad singlet at a very downfield shift. The indazole protons (H3, H4, H6, H7) are assigned based on their characteristic splitting patterns and chemical shifts in 5-substituted indazoles. The furan protons' chemical shifts and multiplicities are predicted based on known data for 3-substituted furans.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~135 |

| C3a | ~122 |

| C4 | ~121 |

| C5 | ~128 |

| C6 | ~123 |

| C7 | ~110 |

| C7a | ~141 |

| C2' (furan) | ~143 |

| C3' (furan) | ~125 |

| C4' (furan) | ~110 |

| C5' (furan) | ~140 |

Justification: The chemical shifts are estimated from the parent indazole[8] and furan systems, with considerations for the electronic effects of the substituents. The attachment of the furan ring at C5 is expected to have a notable effect on the chemical shifts of C4, C5, C6, and C7a.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR sample preparation and analysis.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard parameters for acquisition can be used, with adjustments to the number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The exact mass of this compound (C₁₁H₈N₂O) is 184.0637 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 184.

-

Major Fragmentation Pathways: The fragmentation is likely to proceed through pathways characteristic of aromatic and heterocyclic systems.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

-

Ionization: Use a standard electron ionization (EI) energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, and the C=C and C-N bonds of the heterocyclic rings, as well as the C-O-C stretch of the furan moiety. The predictions are based on the known spectra of indazole[9][10] and furan.[11]

| Predicted Absorption (cm⁻¹) | Vibrational Mode |

| 3150-3000 | N-H stretch (broad) |

| 3100-3000 | Aromatic C-H stretch |

| 1620-1450 | C=C and C=N stretching (aromatic rings) |

| 1250-1020 | C-O-C stretch (furan) |

| 900-675 | C-H out-of-plane bending |

Experimental Protocol: IR Spectroscopy

Caption: Workflow for IR sample preparation and analysis.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film: Alternatively, dissolve the sample in a volatile solvent, place a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups present.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, MS, and IR characterization data for this compound. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a valuable resource for scientists and researchers engaged in the synthesis and study of this and related heterocyclic compounds. While these predictions are based on sound scientific reasoning, experimental verification remains essential for definitive structural confirmation.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. research.rug.nl [research.rug.nl]

- 6. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 7. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. fhi.mpg.de [fhi.mpg.de]

- 10. Indazole(271-44-3) IR Spectrum [m.chemicalbook.com]

- 11. Furan [webbook.nist.gov]

solubility profile of 5-furan-3-yl-1H-indazole

An In-Depth Technical Guide to Determining the Solubility Profile of 5-furan-3-yl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its potential for therapeutic success, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the , a novel heterocyclic compound with potential pharmacological interest. Lacking pre-existing public data, this document serves as a methodological whitepaper, guiding researchers through the predictive analysis, experimental determination, and contextual interpretation of its solubility. The protocols described herein are designed to build a robust, self-validating dataset essential for advancing an NCE through the drug discovery and development pipeline.

Introduction: The Central Role of Solubility in Drug Discovery

In the journey from a promising hit compound to a viable drug candidate, few physicochemical properties are as fundamental as solubility. Poor aqueous solubility is a primary contributor to high attrition rates in drug development, leading to challenges such as unreliable biological screening data, difficult and costly formulation development, and poor oral bioavailability.[2][3][4] It is estimated that 70% to 90% of NCEs in the development pipeline are poorly soluble, making the early and accurate assessment of this parameter a non-negotiable aspect of modern pharmaceutical science.[2]

This guide focuses on This compound (CAS No. 885272-45-7), a molecule featuring both an indazole and a furan moiety.[5][6] These heterocyclic systems are prevalent in medicinal chemistry, known to interact with a wide range of biological targets.[4][7][8] By establishing a thorough solubility profile for this representative NCE, we can make informed decisions regarding its progression, formulation strategy, and likely classification under the Biopharmaceutics Classification System (BCS).[5][7][9]

Physicochemical Profile and Predicted Solubility Behavior

A preliminary analysis of the molecular structure of this compound allows for an educated hypothesis regarding its solubility, guiding the experimental design.

Molecular Structure: this compound Molecular Formula: C₁₁H₈N₂O[5] Molecular Weight: 184.19 g/mol [5]

The structure combines a bicyclic indazole core with a furan ring.

-

Indazole Moiety: Indazole is an amphoteric molecule, capable of being protonated or deprotonated.[10] The indazole ring's nitrogen atoms introduce polarity and hydrogen bonding capabilities. The 1H-indazole tautomer is generally the most thermodynamically stable.[8] Its ability to ionize suggests that the solubility of this compound will be pH-dependent.[11][12]

-

Furan Moiety: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which can act as a hydrogen bond acceptor.[11][13] While furan itself is only weakly soluble in water, its derivatives' solubility can be modulated by substituents.[11][13]

-

Overall Prediction: The molecule is largely aromatic and uncharged at neutral pH, suggesting low intrinsic aqueous solubility. The presence of heteroatoms provides some polarity, but the fused ring system contributes to molecular planarity and potentially strong crystal lattice energy, which can decrease solubility.[14] Therefore, it is critical to experimentally determine its solubility across a physiologically relevant pH range.

Core Experimental Protocols for Solubility Profiling

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening (HTS) to quickly rank compounds, while thermodynamic solubility represents the true equilibrium state and is considered the "gold standard" for pre-formulation and regulatory purposes.[1][14][15]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound and is the most reliable approach.[15][16][17] It involves adding an excess of the solid compound to a solvent and agitating it until the concentration of the dissolved compound in the solution reaches a constant value.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that a saturated solution is formed, allowing for the determination of the maximum dissolved concentration at equilibrium.[15]

-

Prolonged Agitation (24-72 hours): Guarantees that the system has sufficient time to overcome kinetic barriers and reach true thermodynamic equilibrium.[18] Shorter times may lead to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is crucial for reproducibility.[17][18]

-

Phase Separation: Filtration or centrifugation is required to completely remove undissolved solid particles before analysis, preventing artificially high concentration measurements.[18]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 phosphate-buffered saline) to each vial.[9]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[18]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: Prepare a standard curve using known concentrations of this compound to accurately quantify the concentration in the filtrate.

-

Data Reporting: Report the solubility in µg/mL and µM. The pH of the saturated solution should also be measured and reported.[15]

Caption: Gold-standard shake-flask method workflow.

Kinetic Solubility Determination: High-Throughput Nephelometry

Kinetic solubility is measured by adding a concentrated DMSO stock solution of a compound to an aqueous buffer.[14][19] The point at which the compound precipitates is measured, typically by light scattering (nephelometry) or turbidimetry.[20][21] This method is rapid, requires minimal compound, and is ideal for early-stage discovery.[1][14]

Causality Behind Experimental Choices:

-

DMSO Stock: In early discovery, compounds are often stored in DMSO for biological screening. This method leverages existing sample formats for efficiency.[20]

-

Rapid Precipitation: The process does not allow time for the system to reach thermodynamic equilibrium. The resulting value reflects the compound's tendency to remain in a supersaturated state before precipitating, which can be relevant for rapid dissolution scenarios in vivo.

-

Nephelometric Detection: Light scattering provides a sensitive and direct measurement of particle formation (precipitation) in real-time, making it suitable for automation in 96- or 384-well plate formats.[20][21]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) to achieve the highest desired concentration, ensuring the final DMSO concentration is low (e.g., 1-5%) to minimize co-solvent effects.[20]

-

Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.[19]

-

Measurement: Read the plate using a laser nephelometer to measure the intensity of scattered light in each well.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.

Caption: High-throughput kinetic solubility workflow.

pH-Solubility Profiling

For ionizable compounds like this compound, solubility can change dramatically with pH.[11] A pH-solubility profile is essential for predicting its behavior in the gastrointestinal (GI) tract, which has a varying pH environment.[22]

Protocol: This is an extension of the thermodynamic shake-flask method. The protocol is identical, but it is performed across a range of buffers spanning the physiological pH range (typically pH 1 to 8).[22]

Data Presentation and Interpretation: The results are plotted as log(Solubility) versus pH. For an amphoteric compound like indazole, the profile will typically show a "U" shape: higher solubility at low pH (due to protonation of the basic nitrogen) and high pH (due to deprotonation of the acidic N-H), with the lowest solubility near its isoelectric point. This lowest value represents the intrinsic solubility (S₀) of the un-ionized form of the molecule.[15]

| pH | Predicted Dominant Species | Expected Relative Solubility |

| 1.2 | Cationic (Protonated Indazole) | High |

| 4.5 | Neutral / Cationic | Intermediate |

| 6.8 | Neutral | Low (approaching S₀) |

| 8.0 | Anionic (Deprotonated Indazole) | Increasing |

Advanced Solubility Assessment

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids.[6][23] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and lecithin, which can form micelles and enhance the solubility of lipophilic compounds.[23][24]

-

FaSSIF (pH ~6.5): Simulates the intestinal environment on an empty stomach.[6]

-

FeSSIF (pH ~5.0): Simulates the post-meal environment, which has a higher concentration of bile salts and lipids.[6]

The shake-flask protocol is used, substituting the simple aqueous buffers with FaSSIF and FeSSIF. A significant increase in solubility in these media compared to simple buffers suggests that the compound's absorption may be enhanced by food or bile secretion.

Impact of Solid-State Properties: Polymorphism

The crystalline form (polymorph) of a compound can significantly impact its solubility.[25][26] Different polymorphs have the same chemical composition but different crystal lattice arrangements, resulting in different free energies.[25] Metastable polymorphs are generally more soluble than the most stable form but may convert over time.[27]

Experimental Consideration: It is crucial to characterize the solid form of this compound used for solubility studies using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[26] If different batches or synthesis methods yield different polymorphs, their solubilities must be determined independently. This ensures that solubility data is reproducible and relevant to the form intended for further development.[25][26]

Data Interpretation and Application: The Biopharmaceutics Classification System (BCS)

The collected solubility data is crucial for classifying a drug under the BCS, which categorizes drugs based on their solubility and intestinal permeability to predict oral absorption.[5][28]

BCS Solubility Classification: A drug is considered "highly soluble" if its highest dose strength is soluble in ≤250 mL of aqueous media over the pH range of 1.0 to 6.8.[5][22]

Applying the Data for this compound:

-

Determine the lowest solubility value from the pH-solubility profile between pH 1.0 and 6.8.

-

Estimate a hypothetical highest dose (e.g., 100 mg).

-

Calculate the volume required to dissolve this dose: Volume (L) = Dose (mg) / Solubility (mg/L).

-

Classify: If the volume is ≤0.25 L (250 mL), the compound is Class 1 or 3 (High Solubility). If >0.25 L, it is Class 2 or 4 (Low Solubility).[5]

| BCS Class | Solubility | Permeability | Absorption Rate Limiter |

| Class I | High | High | Gastric Emptying |

| Class II | Low | High | Dissolution |

| Class III | High | Low | Permeability |

| Class IV | Low | Low | Dissolution & Permeability |

This classification will dictate the future development strategy. For a likely low-solubility compound like this compound (predicted to be Class II or IV), formulation strategies such as particle size reduction, amorphous solid dispersions, or lipid-based formulations may be required to improve oral bioavailability.

Caption: Logic for BCS solubility classification.

Conclusion

Determining the solubility profile of a novel compound such as this compound is a multi-faceted process that moves from theoretical prediction to rigorous experimental validation. By systematically applying the gold-standard shake-flask method for thermodynamic solubility, leveraging high-throughput kinetic assays for early screening, defining the pH-solubility relationship, and exploring behavior in biorelevant media, researchers can build a comprehensive and reliable dataset. This information is foundational, directly influencing compound selection, guiding formulation development, and providing the basis for regulatory classification. A thorough understanding of solubility is not merely an academic exercise but a critical step in mitigating risk and increasing the probability of success in the complex landscape of drug development.

References

- 1. enamine.net [enamine.net]

- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 3. asianpubs.org [asianpubs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 6. pharmalesson.com [pharmalesson.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorelevant.com [biorelevant.com]

- 10. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. quora.com [quora.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. sysrevpharm.org [sysrevpharm.org]

- 23. biorelevant.com [biorelevant.com]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 26. jocpr.com [jocpr.com]

- 27. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Landscape of 5-furan-3-yl-1H-indazole: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, with its tautomeric nature playing a pivotal, yet often complex, role in modulating biological activity. This in-depth technical guide provides a comprehensive examination of the tautomerism in 5-furan-3-yl-1H-indazole, a compound of interest in drug discovery programs. We will delve into the structural nuances of the principal tautomers, the electronic influence of the 5-furan-3-yl substituent, and present a multi-faceted approach for the elucidation of the tautomeric equilibrium. This guide integrates theoretical principles with actionable experimental and computational protocols, designed to empower researchers, scientists, and drug development professionals in their efforts to harness the therapeutic potential of indazole-based compounds.

Introduction: The Dynamic Nature of the Indazole Core

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in numerous FDA-approved drugs and clinical candidates.[1] Its therapeutic versatility stems from its ability to engage in a variety of non-covalent interactions with biological targets. A critical, and sometimes overlooked, aspect of indazole chemistry is its prototropic tautomerism.[2] This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to a dynamic equilibrium between two primary tautomeric forms: the 1H- and 2H-indazoles.[3]

The position of this single proton profoundly alters the molecule's electronic distribution, hydrogen bonding capacity, and steric profile. Consequently, the predominant tautomeric form can dictate a compound's pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, and metabolic stability. For drug development professionals, a thorough understanding and characterization of the tautomeric landscape of an indazole-based drug candidate is not merely an academic exercise, but a critical step in rational drug design and lead optimization.

This guide focuses on the specific case of this compound. The introduction of a furan ring at the 5-position introduces an additional layer of complexity due to the electronic nature of the furan moiety. We will explore the likely tautomeric preference of this molecule and provide detailed methodologies to experimentally and computationally validate these predictions.

The Tautomeric Forms of this compound

The principal annular tautomers of this compound are the 1H- and 2H- forms, as depicted below. A third tautomer, the 3H-indazole, is significantly less stable and generally not observed in significant populations.[3]

References

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Synthesis of 5-Furan-3-yl-1H-Indazole

Abstract

This document provides a comprehensive guide for the synthesis of 5-furan-3-yl-1H-indazole, a molecule of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for a wide array of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] Functionalization of the indazole core, particularly at the C-5 position with other heterocyclic motifs like furan, offers a powerful strategy for generating novel chemical entities with potentially enhanced therapeutic profiles.[4][5] We present a detailed, field-proven protocol for the synthesis of this target compound via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[6][7] This guide explains the underlying catalytic mechanism, provides a step-by-step experimental procedure, and offers expert insights into critical parameters and troubleshooting to ensure reproducible, high-yield results for researchers in drug development and organic synthesis.

Introduction and Scientific Rationale

The indazole ring system is a bicyclic heteroaromatic compound that has garnered immense attention from medicinal chemists due to its versatile pharmacological profile.[3][8] Its structural similarity to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[5] Consequently, indazole derivatives are key components in numerous approved drugs and clinical candidates, including the antiemetic Granisetron and the kinase inhibitor Axitinib.[2][9]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for constructing C-C bonds.[10] Its popularity in the pharmaceutical industry stems from its mild reaction conditions, exceptional tolerance of various functional groups, and the low toxicity of the requisite organoboron reagents.[6][7] This protocol leverages the Suzuki-Miyaura reaction to couple 5-bromo-1H-indazole with 3-furanylboronic acid, providing an efficient and direct route to the desired this compound. Understanding the causality behind each step is critical for success.

The Catalytic Principle: A Mechanistic Overview

The synthesis proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[11][12] The cycle is a sequence of three fundamental steps that repeat, allowing a small amount of catalyst to generate a large amount of product.

-

Oxidative Addition : The cycle begins with the active, coordinatively unsaturated 14-electron Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of 5-bromo-1H-indazole. This forms a new, square planar Pd(II) intermediate.[13]

-

Transmetalation : The furan ring is transferred from the organoboron reagent (3-furanylboronic acid) to the palladium(II) center. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid by forming a more nucleophilic boronate species, thereby displacing the bromide ligand on the palladium complex.[12][14]

-

Reductive Elimination : This is the final, product-forming step. The two organic ligands (the indazole and furan moieties) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond in this compound. This step regenerates the active Pd(0) catalyst, which can then enter a new cycle.[11][13]

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents | CAS No. |

| 5-Bromo-1H-indazole | C₇H₅BrN₂ | 197.04 | 197 | 1.0 | 1.0 | 53857-57-1 |

| 3-Furanylboronic acid | C₄H₅BO₃ | 111.89 | 168 | 1.5 | 1.5 | 55552-70-0 |

| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | 41 | 0.05 | 0.05 | 95464-05-4 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 | 3.0 | 3.0 | 584-08-7 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - | 123-91-1 |

| Deionized Water | H₂O | 18.02 | 2 mL | - | - | 7732-18-5 |

Causality Behind Choices:

-

Boronic Acid (1.5 eq): An excess is used to drive the reaction to completion and compensate for potential homo-coupling or protodeboronation side reactions.[5]

-

Pd(dppf)Cl₂ (5 mol%): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an excellent catalyst for cross-coupling reactions involving heteroaryl compounds. The bulky dppf ligand promotes reductive elimination and stabilizes the palladium center, often leading to higher yields and preventing the formation of palladium black.[5][15]

-

K₂CO₃ (3.0 eq): A moderately strong base is required to form the active boronate species for transmetalation. Potassium carbonate is effective, readily available, and generally provides good results.[15]

-

Dioxane/Water (4:1): This solvent system is ideal as dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.

Required Equipment

-

50 mL round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Septa and needles

-

Inert gas line (Nitrogen or Argon) with a bubbler

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Synthesis Procedure

-

Reaction Setup: Place 5-bromo-1H-indazole (197 mg, 1.0 mmol), 3-furanylboronic acid (168 mg, 1.5 mmol), potassium carbonate (415 mg, 3.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) into a 50 mL round-bottom flask containing a magnetic stir bar.

-

Inert Atmosphere: Equip the flask with a reflux condenser, seal the top with a septum, and insert a needle connected to an inert gas line. Evacuate and backfill the flask with nitrogen or argon three times to ensure an oxygen-free atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Prepare the solvent mixture by adding deionized water (2 mL) to 1,4-dioxane (8 mL). Degas the solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes. Transfer the degassed solvent to the reaction flask via a syringe.

-

Reaction Execution: With the inert gas flowing, lower the flask into a preheated oil bath set to 85-90 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.

-

Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC), typically with a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting material, 5-bromo-1H-indazole, should be consumed within 4-6 hours.

-

Reaction Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash them with brine (1 x 30 mL) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate) is typically effective for separating the product from nonpolar impurities and baseline material.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

-

Troubleshooting and Expert Recommendations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Impure reagents (e.g., wet solvent, old boronic acid). 3. Insufficient base strength or quantity. | 1. Ensure the system is rigorously purged with inert gas. Use fresh catalyst. 2. Use anhydrous solvents and fresh reagents. Boronic acids can degrade over time. 3. Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely ground for better solubility. |

| Formation of Side Products | 1. Protodeboronation: Boronic acid reacts with trace water/acid to form furan. 2. Homo-coupling: Two molecules of boronic acid couple together. | 1. Use rigorously degassed solvents and a slight excess of boronic acid (1.5-2.0 eq). 2. This is often catalyst-dependent. Ensure a highly active catalyst and proper stoichiometry to favor the cross-coupling pathway. |

| Difficulty in Purification | 1. Product co-elutes with impurities. 2. Product is streaking on the TLC/column. | 1. Adjust the polarity of the mobile phase for better separation. Try a different solvent system (e.g., Dichloromethane/Methanol). 2. The NH group of indazole can interact with the acidic silica gel. Add a small amount of triethylamine (~0.5%) to the eluent to neutralize the silica and improve peak shape. |

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By carefully controlling the reaction atmosphere, using high-purity reagents, and selecting an appropriate catalyst system, researchers can consistently achieve high yields of the desired product. This application note provides a validated protocol and the necessary scientific context to empower professionals in drug discovery and chemical synthesis to successfully produce this valuable molecular scaffold.

References

- 1. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nobelprize.org [nobelprize.org]

- 7. jmcct.com [jmcct.com]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to Screening 5-furan-3-yl-1H-indazole as a Potential Kinase Inhibitor

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they have become one of the most important families of drug targets.[2][3] The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as axitinib and pazopanib.[4][5][6] This application note provides a comprehensive framework and detailed protocols for the initial screening and characterization of a novel compound, 5-furan-3-yl-1H-indazole, which combines the indazole core with a furan moiety, another biologically significant heterocycle.[7] We present a strategic, multi-stage screening cascade designed to efficiently assess its potential as a kinase inhibitor, beginning with biochemical assays to establish potency and mechanism, and progressing to cell-based assays to confirm activity in a physiologically relevant context.

Introduction: The Rationale for Screening this compound

The search for novel kinase inhibitors is a cornerstone of modern drug discovery.[8] The strategy of targeting the highly conserved ATP-binding site has proven exceptionally fruitful, despite initial challenges related to achieving selectivity.[2][3] The indazole ring system is particularly adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP pocket, a feature exploited by many successful drugs.[4][9] The addition of a furan ring introduces unique electronic and steric properties that may confer novel selectivity or potency profiles.[7]

This guide outlines a logical, field-proven workflow for taking a novel compound like this compound from initial concept to a validated hit. The described protocols are designed to be self-validating by incorporating essential controls and orthogonal assays, ensuring the generation of trustworthy and reproducible data.

Compound Profile: this compound (Hypothetical)

Before initiating screening, it is crucial to understand the compound's basic physicochemical properties and ensure its suitability for biological assays.

| Property | Value (Predicted) | Significance |

| Molecular Formula | C₁₁H₈N₂O | Defines the compound's composition. |

| Molecular Weight | 184.19 g/mol | Influences solubility and cell permeability. |

| LogP | 2.5 | Predicts lipophilicity and membrane permeability. |

| H-Bond Donors | 1 | Potential for interaction with protein residues. |

| H-Bond Acceptors | 2 | Potential for interaction with protein residues. |

| Solubility | >100 µM in DMSO | Essential for creating stock solutions for screening. |

Initial Handling Protocol:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Store the stock solution at -20°C, protected from light and moisture.

-

For assays, perform serial dilutions from the stock solution into the appropriate assay buffer. Note: It is critical to determine the final DMSO concentration tolerance for each assay, typically keeping it ≤1%, to avoid solvent-induced artifacts.[10]

The Kinase Inhibitor Screening Cascade

A tiered approach is the most efficient method for inhibitor characterization. This workflow prioritizes high-throughput biochemical methods to identify initial activity, followed by more complex assays to confirm potency, determine the mechanism of action, and verify cellular efficacy.

Caption: The Kinase Inhibitor Screening Cascade Workflow.

Part 1: Biochemical Potency and Dose-Response

The initial phase uses cell-free biochemical assays to directly measure the compound's effect on purified kinase enzyme activity.[2] This approach removes the complexities of cellular systems, such as membrane permeability and off-target effects, providing a clean assessment of direct enzyme inhibition.[11]

Protocol: Primary Screening with the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a robust, luminescence-based platform that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12] Its universality makes it suitable for screening against a wide variety of kinases.[12]

Objective: To identify initial "hits" by screening this compound at a single, high concentration against a panel of representative kinases.

Materials:

-

Recombinant Kinases (e.g., SRC, EGFR, AKT1, CDK2)

-

Kinase-specific peptide substrates

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (10 mM stock in DMSO)

-

Staurosporine (control inhibitor, 1 mM stock in DMSO)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Assay Plate Preparation:

-

Add 1 µL of compound solution to the appropriate wells:

-

Test Wells: this compound diluted to 50 µM in assay buffer (final concentration will be 10 µM).

-

Negative Control: DMSO vehicle (final concentration 1%).

-

Positive Control: Staurosporine diluted to 5 µM in assay buffer (final concentration 1 µM).

-

-

-

Kinase Reaction:

-

Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer containing ATP (at the Kₘ for each kinase) and the appropriate peptide substrate.

-

Add 2 µL of the 2X master mix to all wells.

-

Add 2 µL of 2.5X purified kinase enzyme to all wells to start the reaction. The final reaction volume is 5 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Data Analysis:

-

Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

-

A compound is typically considered a "hit" if it shows ≥50% inhibition.

| Kinase Target | % Inhibition @ 10 µM (Hypothetical Data) | Hit? |

| SRC | 85% | Yes |

| EGFR | 12% | No |

| AKT1 | 5% | No |

| CDK2 | 62% | Yes |

Protocol: IC₅₀ Determination for Validated Hits

Objective: To determine the potency (IC₅₀ value) of the compound for the "hit" kinases identified in the primary screen. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[13]

Procedure:

-

Create a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 1 mM concentration.

-

Follow the ADP-Glo™ protocol as described in Section 3.1, but instead of a single concentration, add 1 µL of each concentration from the serial dilution to the assay wells.

-

Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Example Data Interpretation: For the SRC kinase, an IC₅₀ of 0.5 µM would be determined from the dose-response curve, confirming it as a potent inhibitor.

Part 2: Mechanism of Action & Cellular Activity

Once potency is established, the next crucial steps are to understand how the compound inhibits the kinase and to verify that it works in the complex environment of a living cell.[11]

Protocol: ATP Competition Assay

Objective: To determine if this compound inhibits its target kinase by competing with ATP for the binding site. This is the most common mechanism for kinase inhibitors.[14][15]

Rationale: If the inhibitor is ATP-competitive, its apparent potency (IC₅₀) will decrease as the concentration of ATP in the assay increases.[16] This relationship is described by the Cheng-Prusoff equation.[16]

Procedure:

-

Perform the IC₅₀ determination protocol (Section 3.2) for a validated hit (e.g., SRC kinase) under three different ATP conditions:

-

Low ATP: 10 µM (below Kₘ)

-

Kₘ ATP: ~100 µM (at the approximate Kₘ for SRC)

-

High ATP: 1 mM (saturating, mimicking physiological levels)[8]

-

-

Plot the three resulting dose-response curves on the same graph.

Data Interpretation:

-

Result: A rightward shift in the IC₅₀ curve is observed as the ATP concentration increases (e.g., IC₅₀ at 10 µM ATP = 0.1 µM; IC₅₀ at 1 mM ATP = 5 µM).

Protocol: Cellular Target Engagement via Western Blot

Objective: To confirm that the compound can enter cells and inhibit the target kinase's activity, measured by a decrease in the phosphorylation of its direct downstream substrate.[11]

Rationale: A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability, efflux, or instability.[11] This assay provides essential proof of physiological activity. We will continue with the example of SRC kinase, which phosphorylates STAT3 at tyrosine 705 (p-STAT3 Y705).

Caption: Simplified SRC kinase signaling pathway.

Materials:

-

A cell line with active SRC signaling (e.g., HCT116).

-

Cell culture reagents (DMEM, FBS, etc.).

-

This compound.

-

Lysis buffer, protease, and phosphatase inhibitors.

-

Antibodies: anti-p-STAT3 (Y705), anti-total-STAT3, anti-GAPDH (loading control).

-

SDS-PAGE and Western Blotting equipment.

Procedure:

-

Cell Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 2 hours.

-

Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer containing inhibitors.

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein per lane via SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies (anti-p-STAT3, then strip and re-probe for total STAT3 and GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.

-

-

Data Analysis: Quantify band intensity using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal, and then to the loading control (GAPDH). Plot the normalized p-STAT3 signal against compound concentration to determine a cellular IC₅₀.

Summary and Future Directions

This application note details a systematic and robust workflow for the initial evaluation of this compound as a potential kinase inhibitor. The described protocols establish a clear path from identifying biochemical activity to validating cellular target engagement.

Following this cascade, a compound demonstrating potent biochemical and cellular activity (e.g., IC₅₀ < 1 µM in both) would be prioritized for further studies, including:

-

Kinome-wide Selectivity Profiling: Screening against a broad panel of kinases (e.g., >400) to understand its selectivity profile and identify potential off-targets.[2][17]

-

Biophysical Binding Assays: Using techniques like Surface Plasmon Resonance (SPR) to confirm direct binding to the target and determine binding kinetics (Kᴅ, kₒₙ, kₒբբ).

-